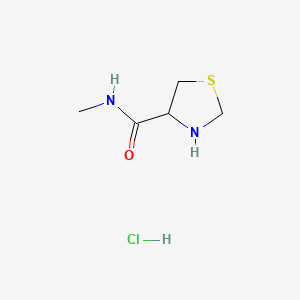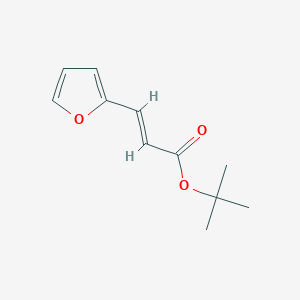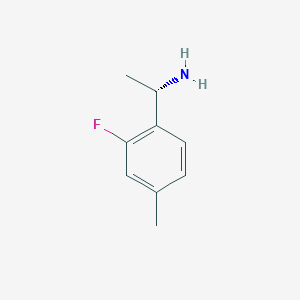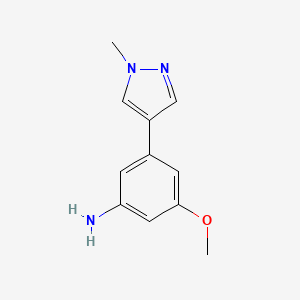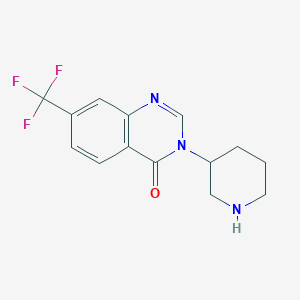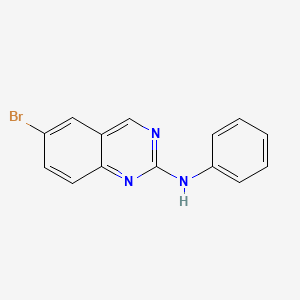
6-bromo-N-phenylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-phenylquinazolin-2-amine is a quinazoline derivative with a molecular formula of C14H10BrN3 and a molecular weight of 300.15 g/mol . Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Vorbereitungsmethoden
The synthesis of 6-bromo-N-phenylquinazolin-2-amine typically involves the reaction of 6-bromo-2-aminobenzonitrile with aniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-Bromo-N-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its anti-cancer properties have been explored, particularly in targeting specific cancer cell lines.
Wirkmechanismus
The mechanism of action of 6-bromo-N-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets, leading to various biological effects. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-N-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:
6-Chloro-N-phenylquinazolin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
6-Fluoro-N-phenylquinazolin-2-amine: Similar structure but with a fluorine atom instead of a bromine atom.
6-Iodo-N-phenylquinazolin-2-amine: Similar structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific biological activities and the potential for targeted drug development .
Eigenschaften
Molekularformel |
C14H10BrN3 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
6-bromo-N-phenylquinazolin-2-amine |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-7-13-10(8-11)9-16-14(18-13)17-12-4-2-1-3-5-12/h1-9H,(H,16,17,18) |
InChI-Schlüssel |
GEINBMVGFZDDIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
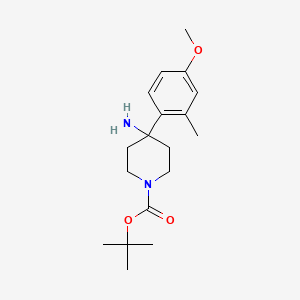

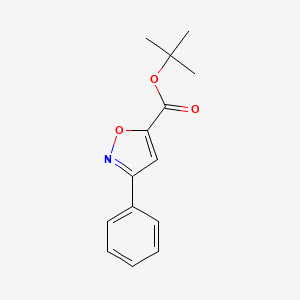
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
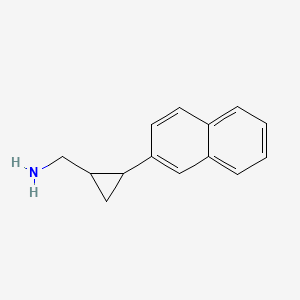
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)

